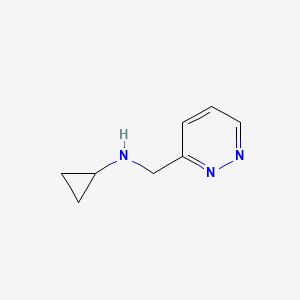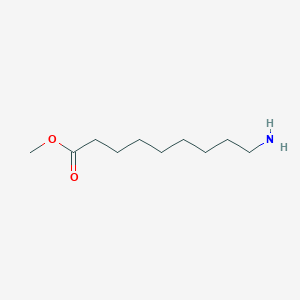
Nonanoic acid, 9-amino-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 9-aminononanoate: is an organic compound that belongs to the class of fatty acid esters It is a derivative of nonanoic acid, where the carboxyl group is esterified with a methyl group and an amino group is attached to the ninth carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
-
Alcoholysis and Reductive Ozonolysis:
Starting Material: Soybean oil.
-
Metathesis and Oxidative Cleavage:
Starting Material: Natural unsaturated fatty acids.
Industrial Production Methods:
- The industrial production of methyl 9-aminononanoate typically involves large-scale alcoholysis and reductive ozonolysis processes, utilizing soybean oil as a renewable starting material. The process is optimized to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
-
Oxidation:
- Methyl 9-aminononanoate can undergo oxidation to form 9-aminononanoic acid.
Reagents and Conditions: Common oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
-
Reduction:
- The compound can be reduced to form various amine derivatives.
Reagents and Conditions: Reducing agents like lithium aluminum hydride or sodium borohydride.
-
Substitution:
- Methyl 9-aminononanoate can undergo nucleophilic substitution reactions to form different substituted derivatives.
Reagents and Conditions: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed:
Aplicaciones Científicas De Investigación
Chemistry:
- Methyl 9-aminononanoate is used as an intermediate in the synthesis of nylon-9, a polymer with attractive mechanical properties and low water absorption .
Biology and Medicine:
- The compound is being explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry:
Mecanismo De Acción
- Methyl 9-aminononanoate exerts its effects primarily through its ability to undergo various chemical transformations. The amino group allows it to participate in nucleophilic substitution and reductive amination reactions, while the ester group can be hydrolyzed to release the corresponding acid .
Molecular Targets and Pathways:
- The compound interacts with various molecular targets, including enzymes involved in ester hydrolysis and amine oxidation. These interactions facilitate its conversion to other biologically active compounds .
Comparación Con Compuestos Similares
-
9-Aminononanamide:
- Similar in structure but contains an amide group instead of an ester group.
- Used as an intermediate in the synthesis of nylon-9 .
-
Methyl Nonanoate:
- Lacks the amino group present in methyl 9-aminononanoate.
- Used as a flavoring agent and in the synthesis of other esters .
Uniqueness:
Propiedades
Número CAS |
4088-26-0 |
|---|---|
Fórmula molecular |
C10H21NO2 |
Peso molecular |
187.28 g/mol |
Nombre IUPAC |
methyl 9-aminononanoate |
InChI |
InChI=1S/C10H21NO2/c1-13-10(12)8-6-4-2-3-5-7-9-11/h2-9,11H2,1H3 |
Clave InChI |
XOVWENKUOYOTSR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCCCCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


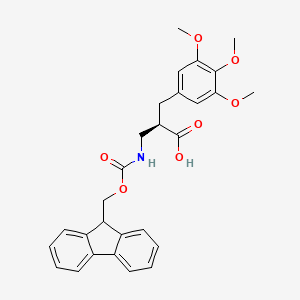
![(6-(6-(tert-Butoxycarbonyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)boronic acid](/img/structure/B15221879.png)
![(1R,4R)-2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane](/img/structure/B15221882.png)
![tert-Butyl (S)-7-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B15221892.png)
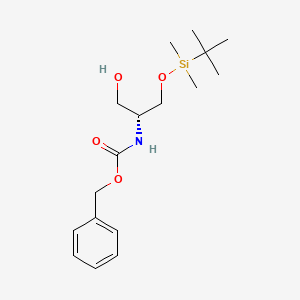


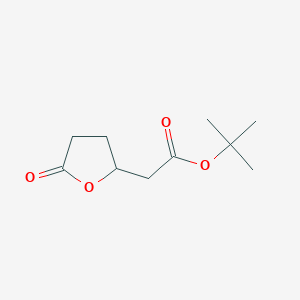
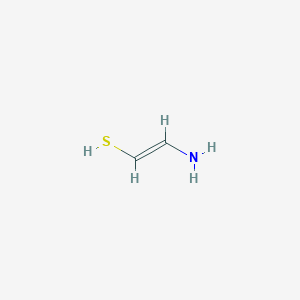
![3-(1-methyl-5-phenyl-1H-pyrazol-4-yl)-5-propoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15221933.png)
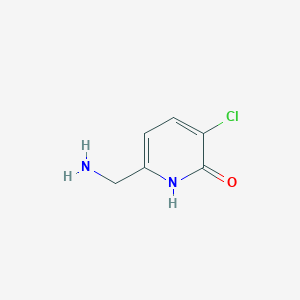
![1-(3-Iodo-1H-pyrazolo[3,4-c]pyridin-5-yl)ethanone](/img/structure/B15221950.png)

